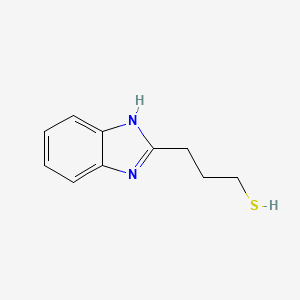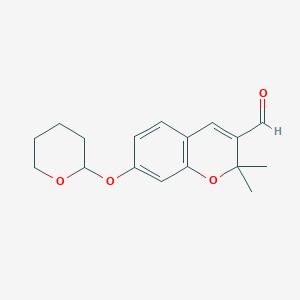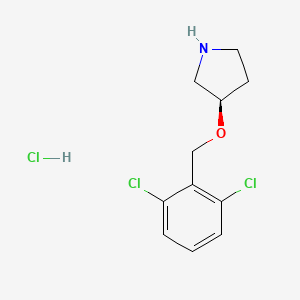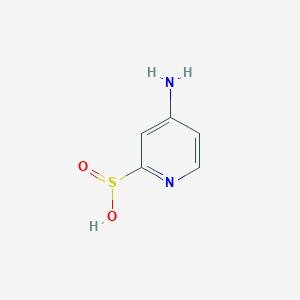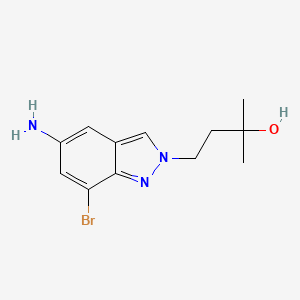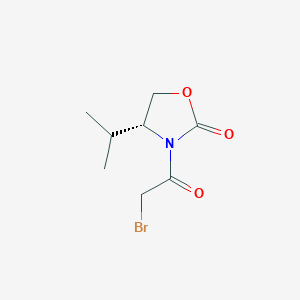
(R)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one is a chiral oxazolidinone derivative that has garnered attention in the field of organic chemistry due to its potential applications in asymmetric synthesis and medicinal chemistry. This compound is characterized by the presence of a bromoacetyl group and an isopropyl group attached to the oxazolidinone ring, which imparts unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one typically involves the reaction of ®-4-isopropyloxazolidin-2-one with bromoacetyl bromide. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrogen bromide formed during the reaction. The reaction conditions generally include:
Solvent: Dichloromethane or tetrahydrofuran
Temperature: 0°C to room temperature
Reaction Time: 2-4 hours
Industrial Production Methods
Industrial production of ®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromoacetyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines, thiols, and alcohols.
Reduction: The carbonyl group in the bromoacetyl moiety can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The isopropyl group can be oxidized to a carboxylic acid using strong oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, thiourea, or primary amines in solvents like ethanol or acetonitrile.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Major Products Formed
Nucleophilic Substitution: Formation of substituted oxazolidinones with various functional groups.
Reduction: Formation of ®-3-(2-hydroxyacetyl)-4-isopropyloxazolidin-2-one.
Oxidation: Formation of ®-3-(2-carboxyacetyl)-4-isopropyloxazolidin-2-one.
Wissenschaftliche Forschungsanwendungen
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one has several scientific research applications:
Chemistry: Used as a chiral auxiliary in asymmetric synthesis to induce chirality in target molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Explored for its potential as a building block in the synthesis of pharmaceutical compounds with antimicrobial and anticancer properties.
Industry: Utilized in the synthesis of fine chemicals and specialty materials.
Wirkmechanismus
The mechanism of action of ®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one involves its reactivity towards nucleophiles and electrophiles. The bromoacetyl group acts as an electrophilic center, making it susceptible to nucleophilic attack. This reactivity is exploited in various synthetic transformations to introduce functional groups or modify existing ones. The oxazolidinone ring provides a rigid framework that can influence the stereochemistry of the reactions, making it valuable in asymmetric synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(S)-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one: The enantiomer of the compound with similar reactivity but opposite chirality.
2-bromoacetyl-6-methoxynaphthalene: A compound with a bromoacetyl group but different core structure, used in fluorescent labeling.
2-bromoacetyl bromide: A simpler compound with a bromoacetyl group, used as a reagent in organic synthesis.
Uniqueness
®-3-(2-bromoacetyl)-4-isopropyloxazolidin-2-one is unique due to its chiral oxazolidinone ring, which imparts specific stereochemical properties. This makes it particularly valuable in asymmetric synthesis, where control over stereochemistry is crucial. Additionally, the presence of both bromoacetyl and isopropyl groups provides a versatile platform for various chemical transformations.
Eigenschaften
Molekularformel |
C8H12BrNO3 |
|---|---|
Molekulargewicht |
250.09 g/mol |
IUPAC-Name |
(4R)-3-(2-bromoacetyl)-4-propan-2-yl-1,3-oxazolidin-2-one |
InChI |
InChI=1S/C8H12BrNO3/c1-5(2)6-4-13-8(12)10(6)7(11)3-9/h5-6H,3-4H2,1-2H3/t6-/m0/s1 |
InChI-Schlüssel |
OBCDZJOBILYTMH-LURJTMIESA-N |
Isomerische SMILES |
CC(C)[C@@H]1COC(=O)N1C(=O)CBr |
Kanonische SMILES |
CC(C)C1COC(=O)N1C(=O)CBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


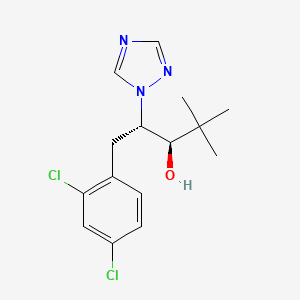
![4,6-dimethoxy-1H-benzo[d]imidazole](/img/structure/B12834850.png)
![7-Chloro-3a-(trifluoromethyl)-3,3a-dihydrobenzo[d]pyrrolo[2,1-b]oxazol-1(2H)-one](/img/structure/B12834851.png)
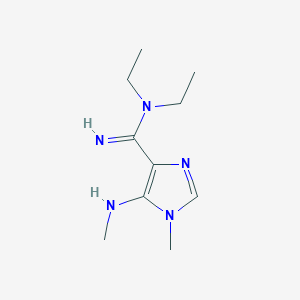
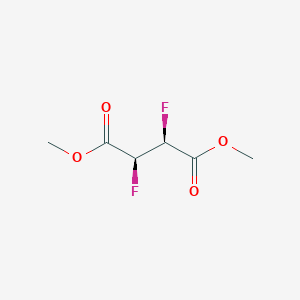
![Ammonium Bis[PerfluoroDecylEthyl]Phosphate](/img/structure/B12834870.png)
![3-(((3-Fluorobenzyl)oxy)methyl)-1-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B12834875.png)
